molecular formula C10H15NO3S B2675596 5-methoxy-N,2,4-trimethylbenzenesulfonamide CAS No. 1206115-08-3

5-methoxy-N,2,4-trimethylbenzenesulfonamide

Cat. No. B2675596
M. Wt: 229.29
InChI Key: KDFZDZWWAGWJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized through various methods, and its unique structure has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism Of Action

The mechanism of action of 5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase activity through the binding of the sulfonamide group to the zinc ion at the active site of the enzyme. This binding prevents the formation of bicarbonate ions from carbon dioxide and water, leading to a decrease in the activity of carbonic anhydrase. The inhibition of carbonic anhydrase by 5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to have various physiological effects, including the reduction of intraocular pressure in the eye, the suppression of seizures in animal models of epilepsy, and the inhibition of tumor growth in cancer cells.

Biochemical And Physiological Effects

5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects due to its inhibition of carbonic anhydrase activity. Inhibition of carbonic anhydrase by 5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure and a potential therapeutic application for the treatment of glaucoma. 5-methoxy-N,2,4-trimethylbenzenesulfonamide has also been shown to suppress seizures in animal models of epilepsy, potentially through the modulation of neuronal excitability. Additionally, 5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to inhibit tumor growth in cancer cells through the disruption of cellular pH regulation.

Advantages And Limitations For Lab Experiments

5-methoxy-N,2,4-trimethylbenzenesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition, its fluorescent properties for the detection of enzyme activity, and its potential therapeutic application for the treatment of various diseases. However, 5-methoxy-N,2,4-trimethylbenzenesulfonamide also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential interference with other cellular processes due to the inhibition of carbonic anhydrase activity.

Future Directions

Future research on 5-methoxy-N,2,4-trimethylbenzenesulfonamide should focus on further elucidating its mechanism of action and its potential therapeutic applications for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, future research should investigate the potential toxicity and side effects of 5-methoxy-N,2,4-trimethylbenzenesulfonamide, as well as its potential interference with other cellular processes. Further development of 5-methoxy-N,2,4-trimethylbenzenesulfonamide derivatives with improved solubility and selectivity for carbonic anhydrase inhibition could also be a promising direction for future research.

Synthesis Methods

5-methoxy-N,2,4-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with methylamine or the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with ammonia. The synthesis of 5-methoxy-N,2,4-trimethylbenzenesulfonamide has also been achieved through the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by reduction with hydrogen gas. These methods have been studied extensively, and the resulting 5-methoxy-N,2,4-trimethylbenzenesulfonamide has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

5-methoxy-N,2,4-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 5-methoxy-N,2,4-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 5-methoxy-N,2,4-trimethylbenzenesulfonamide has also been studied for its potential application as a fluorescent probe for the detection of carbonic anhydrase activity in biological samples. Additionally, 5-methoxy-N,2,4-trimethylbenzenesulfonamide has been investigated for its potential application as a therapeutic agent for the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

5-methoxy-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFZDZWWAGWJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N,2,4-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.